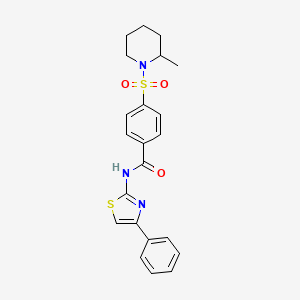
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic molecule designed for potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Sulfonamide : Provides antibacterial properties.
- Thiazole ring : Associated with various biological activities, including antimicrobial and anticancer effects.
- Benzamide : Often linked to anti-inflammatory and analgesic activities.
Antimicrobial Properties
Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial activity. For instance, thiazolidine derivatives have been shown to inhibit bacterial growth effectively against Gram-positive bacteria, suggesting that the thiazole component may enhance the compound's antimicrobial efficacy .
Anticancer Activity
Studies on similar compounds reveal that thiazole derivatives can induce apoptosis in cancer cells. For example, thiazolidine derivatives were found to trigger apoptosis in HeLa cells via both extrinsic and intrinsic pathways. The mechanism involves the modulation of signaling pathways that lead to cell death, making such compounds promising candidates for cancer therapy .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophages. This suggests that this compound could potentially modulate inflammatory responses .
Case Studies
-
In Vitro Studies :
- A study evaluating the cytotoxicity of thiazole-containing compounds showed that they effectively reduced cell viability in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated a potent antiproliferative effect, making these compounds suitable for further development as anticancer agents .
- In Vivo Studies :
Data Table: Biological Activities of Related Compounds
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
- Induction of Apoptosis : Similar compounds have been observed to activate caspases and other apoptotic pathways in cancer cells.
- Modulation of Inflammatory Pathways : By reducing ROS and cytokine levels, these compounds may mitigate chronic inflammation.
Eigenschaften
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-16-7-5-6-14-25(16)30(27,28)19-12-10-18(11-13-19)21(26)24-22-23-20(15-29-22)17-8-3-2-4-9-17/h2-4,8-13,15-16H,5-7,14H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUGMTQAEDGVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













